molecular formula C11H16N2 B1294517 2-Methyl-1-phenylpiperazine CAS No. 2946-76-1

2-Methyl-1-phenylpiperazine

Cat. No.: B1294517
CAS No.: 2946-76-1
M. Wt: 176.26 g/mol
InChI Key: DCRJYZGRZCZYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Mechanism of Action

Target of Action

2-Methyl-1-phenylpiperazine is a derivative of phenylpiperazine, which has been identified as a potential intestinal permeation enhancer . This suggests that the primary targets of this compound are likely to be the cells of the intestinal epithelium. The role of these targets is to regulate the absorption of substances from the intestine into the bloodstream.

Mode of Action

Phenylpiperazine derivatives have been shown to enhance transepithelial transport . This suggests that this compound may interact with its targets by altering the permeability of the intestinal epithelial cells, thereby facilitating the transport of substances across this barrier.

Biochemical Pathways

It is likely that the compound affects the pathways involved in the regulation of intestinal permeability . The downstream effects of this could include increased absorption of macromolecules, such as therapeutic proteins, which are typically poorly absorbed in the intestine .

Pharmacokinetics

As an intestinal permeation enhancer, it is likely that the compound has properties that allow it to be effectively absorbed in the intestine and distributed to its site of action .

Result of Action

The primary result of the action of this compound is likely to be an increase in the permeability of the intestinal epithelium . This could lead to increased absorption of macromolecules, such as therapeutic proteins, which are typically poorly absorbed in the intestine . This could potentially enhance the effectiveness of orally administered macromolecular therapeutics.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-phenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the γ-aminobutyric acid (GABA) receptor, where it acts as an agonist . This interaction is crucial as it influences the inhibitory neurotransmission in the central nervous system. Additionally, this compound has been shown to enhance transepithelial transport, making it a potential candidate for improving drug delivery across biological barriers .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving GABAergic neurotransmission . This compound can modulate gene expression and cellular metabolism by altering the activity of specific receptors and enzymes. For instance, its interaction with the GABA receptor can lead to changes in the expression of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It primarily acts as an agonist at the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. Additionally, this compound may inhibit certain enzymes, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmission and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance neurotransmission and improve cognitive functions . At high doses, it can lead to toxic effects such as sedation, respiratory depression, and hypotension . These adverse effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more hydrophilic metabolites that can be excreted from the body . These metabolic processes are essential for the detoxification and elimination of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can cross biological membranes and accumulate in specific tissues, particularly in the central nervous system . The compound’s ability to enhance transepithelial transport makes it a potential candidate for improving drug delivery across biological barriers .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the neuronal membrane where it interacts with GABA receptors . This localization is crucial for its activity and function, as it allows the compound to modulate neurotransmission effectively. Additionally, post-translational modifications may direct this compound to specific cellular compartments, further influencing its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the reduction of pyrazine with sodium in ethanol .

Industrial Production Methods: Industrial production methods for piperazines often involve the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product, which can then be further modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-methyl-1-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRJYZGRZCZYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310092
Record name 2-Methyl-1-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2946-76-1
Record name 2-Methyl-1-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2946-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2946-76-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(4-chlorophenyl)-2-methylpiperazine (300 mg, 1.4 mmol) was dissolved in methanol (3 ml), and the resulting solution was mixed with palladium carbon (150 mg) and stirred at a room temperature for 21 hours in an atmosphere of hydrogen. The reaction solution was filtered, and the thus obtained residue was thoroughly washed with ethanol. The washed solution and filtrate were combined, and the solvent was evaporated therefrom under a reduced pressure to obtain 260 mg of the title compound (1.4 mmol, 100% in yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
150 mg
Type
catalyst
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
2-Methyl-1-phenylpiperazine
Reactant of Route 6
Reactant of Route 6
2-Methyl-1-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.